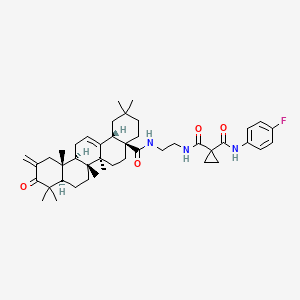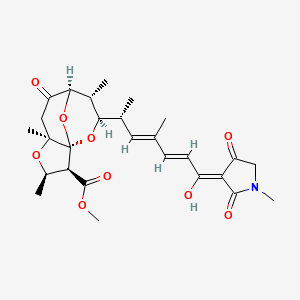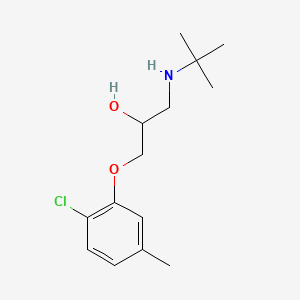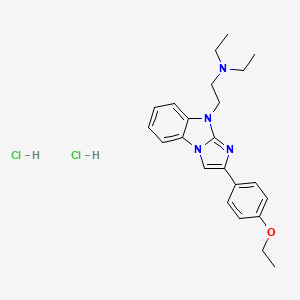
CAY10735
Vue d'ensemble
Description
CAY10735 is an anticancer compound . It inhibits proliferation in a panel of melanoma and breast, pancreatic, and lung cancer cell lines . CAY10735 also inhibits migration of and the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells in vitro in a concentration-dependent manner .
Molecular Structure Analysis
The molecular formula of CAY10735 is C44H60FN3O4 . The exact mass is 713.46 and the molecular weight is 713.980 . The elemental analysis shows that it contains C (74.02%), H (8.47%), F (2.66%), N (5.89%), and O (8.96%) .Physical And Chemical Properties Analysis
CAY10735 is a crystalline solid . It is soluble in chloroform and ethanol .Applications De Recherche Scientifique
Anticancer Compound
CAY10735 is an anticancer compound. It inhibits proliferation in a panel of melanoma and breast, pancreatic, and lung cancer cell lines .
Inhibition of Cell Migration
CAY10735 inhibits the migration of cancer cells. This is particularly important in preventing the spread of cancer to other parts of the body .
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)
CAY10735 inhibits the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells . EMT is a process that allows a polarized epithelial cell to undergo multiple biochemical changes that enable it to assume a mesenchymal cell phenotype, which includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix components.
Reduction of Cell Viability in Spheroid Cells
CAY10735 reduces the viability of spheroid A375 and B16/F10 cells . Spheroid cells are three-dimensional cell cultures that better mimic the in vivo environment and are used in cancer research to study tumor growth and drug response.
Induction of Reactive Oxygen Species (ROS) Production
CAY10735 increases the production of reactive oxygen species (ROS) in cancer cells . ROS are chemically reactive molecules containing oxygen, and their overproduction can lead to significant damage to cell structures and induce cell death.
Reduction of Tumor Growth in Animal Models
CAY10735 has been shown to reduce tumor growth in B16/F10 melanoma and Lewis lung carcinoma mouse models and an A375 mouse xenograft model . This suggests potential applications in the treatment of these types of cancer.
Mécanisme D'action
Target of Action
The primary targets of CAY10735 are melanoma and breast, pancreatic, and lung cancer cell lines . It inhibits the proliferation of these cells in a concentration-dependent manner .
Mode of Action
CAY10735 interacts with its targets by inhibiting their proliferation . It also inhibits the migration of and the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells in vitro in a concentration-dependent manner .
Biochemical Pathways
It is known that the compound increases the production of reactive oxygen species (ros) in a375 and b16/f10 cells in a concentration-dependent manner . This suggests that CAY10735 may affect pathways related to oxidative stress.
Pharmacokinetics
The compound is known to be soluble in chloroform and ethanol , which may influence its absorption and distribution in the body.
Result of Action
CAY10735 reduces the viability of spheroid A375 and B16/F10 cells . It also increases the production of reactive oxygen species (ROS) in these cells in a concentration-dependent manner . In animal models, CAY10735 has been shown to reduce tumor growth in B16/F10 melanoma and Lewis lung carcinoma mouse models and an A375 mouse xenograft model .
Propriétés
IUPAC Name |
1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCNAYWPGAXOU-LBWRYPOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anti-CSCs agent-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)




![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)

![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)

